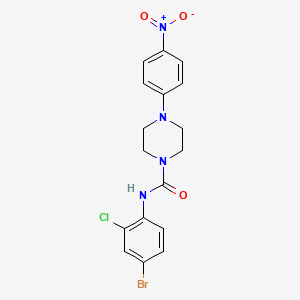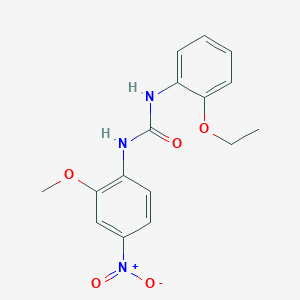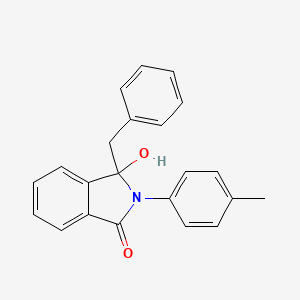
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, also known as BDP-9066, is a novel small molecule inhibitor of the protein kinase CK2. The protein kinase CK2 is a highly conserved serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. BDP-9066 has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. CK2 is a key regulator of many signaling pathways that are dysregulated in cancer, including the PI3K/AKT/mTOR pathway and the Wnt/β-catenin pathway. Inhibition of CK2 activity by N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide leads to the downregulation of these pathways, resulting in decreased cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit tumor growth in mouse xenograft models of breast cancer and glioblastoma. N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to have low toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
实验室实验的优点和局限性
One advantage of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cancer biology. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is its relatively low potency, which may limit its effectiveness as a therapeutic agent. In addition, further studies are needed to determine the optimal dosing regimen and potential toxicities of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.
未来方向
For research on N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide could include the development of more potent analogs, the optimization of dosing regimens, and the evaluation of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide in combination with other anticancer agents. In addition, further studies are needed to determine the potential toxicities of N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide and to identify biomarkers that could be used to predict response to treatment. Overall, N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide represents a promising candidate for cancer therapy, and further research is needed to fully evaluate its potential.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide has also been shown to have synergistic effects when combined with other anticancer agents, such as doxorubicin and cisplatin. These findings suggest that N-(1,3-benzodioxol-5-ylmethyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide may have potential as a novel anticancer agent.
属性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)piperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O7S2/c29-25(26-16-19-11-12-23-24(15-19)35-18-34-23)22-17-27(36(30,31)20-7-3-1-4-8-20)13-14-28(22)37(32,33)21-9-5-2-6-10-21/h1-12,15,22H,13-14,16-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPXHIQFVRAKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxy-4-nitrophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiourea](/img/structure/B4127816.png)

![methyl 2-chloro-5-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4127828.png)
![methyl 4-ethyl-5-methyl-2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4127837.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinol](/img/structure/B4127844.png)


![2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4127855.png)


![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127883.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(3-pyridinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127888.png)
![N-(4-butylphenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4127890.png)
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B4127900.png)